RGS4 inhibitor 13

Description

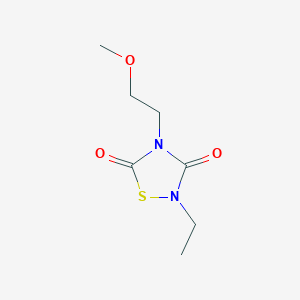

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O3S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

2-ethyl-4-(2-methoxyethyl)-1,2,4-thiadiazolidine-3,5-dione |

InChI |

InChI=1S/C7H12N2O3S/c1-3-9-6(10)8(4-5-12-2)7(11)13-9/h3-5H2,1-2H3 |

InChI Key |

NCTIMJFWDQCLDW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)N(C(=O)S1)CCOC |

Origin of Product |

United States |

Discovery and Initial Characterization of Rgs4 Inhibitor 13 and Analogous Compounds

High-Throughput Screening Methodologies for RGS4 Modulators

The initial discovery of RGS4 inhibitor 13 and its counterparts stemmed from extensive high-throughput screening (HTS) campaigns designed to sift through vast chemical libraries for molecules that could modulate RGS4 activity. nih.gov These efforts employed sophisticated assays that could rapidly assess the interaction between RGS4 and its G protein targets.

Cell-Based Functional Assays for Initial Hit Identification

A key strategy in finding cell-active RGS inhibitors was the development of a novel cell-based functional assay. nih.gov Researchers engineered a specific cell line, HEK293-FlpIn-TREx/M3R/RGS4, to stably express the human M3-muscarinic receptor. nih.gov Crucially, the expression of RGS4 in these cells was controlled by doxycycline, an antibiotic. nih.gov This inducibility was a critical component of the screening process. nih.gov

The assay leveraged the fact that RGS4 strongly suppresses calcium signaling initiated by the M3 receptor. nih.gov In a screen of over 300,000 compounds from the NIH small molecule repository, potential inhibitors were identified by their ability to restore this calcium signaling in cells where RGS4 expression was turned on. nih.gov To eliminate false positives—compounds that might be acting on other parts of the calcium signaling pathway—hits were then tested in a counter-screen using the same cells but without RGS4 expression (i.e., not treated with doxycycline). nih.gov This approach successfully identified 1365 primary hits that were dependent on RGS4 activity, from which thirteen compounds, including inhibitor 13, were selected for further characterization. nih.govnih.gov

Biochemical Screens for Direct RGS-G-protein Interaction

While cell-based assays are powerful for identifying functionally active compounds, biochemical screens are essential to confirm that these "hits" directly target the interaction between the RGS protein and its G-protein partner. nih.gov The thirteen compounds identified in the cell-based screen were further validated in purified systems to confirm they directly disrupt the RGS-G-protein interaction. nih.gov

Other high-throughput biochemical assays have also been instrumental in the discovery of RGS4 inhibitors. One notable method is the flow cytometry protein interaction assay (FCPIA). nih.govnih.gov In this assay, purified RGS4 and Gα proteins are immobilized on luminescent beads, and the disruption of their interaction by a test compound can be measured by changes in fluorescence. nih.govbellbrooklabs.com This technique led to the discovery of early RGS4 inhibitors like CCG-4986. nih.govnih.gov More recent advancements include time-resolved fluorescence resonance energy transfer (TR-FRET) screens and enzymatic assays like the Transcreener® GDP Assay, which directly measures the GTPase-accelerating protein (GAP) activity of RGS proteins. nih.govbellbrooklabs.comtechnologynetworks.com

Lead Compound Identification and Optimization Strategies

Once initial hits are identified, the focus shifts to understanding their chemical nature and improving their properties for research purposes.

Identification of Chemical Scaffolds with RGS4 Inhibitory Activity

Analysis of the thirteen inhibitors, including this compound, revealed a common and crucial mechanistic feature: their activity is dependent on the presence of cysteine residues on the RGS4 protein. nih.govnih.gov When tested against a mutant version of RGS4 lacking these cysteines, the inhibitory activity of these compounds was lost. nih.gov This indicates that these molecules belong to a class of cysteine-reactive covalent modifiers. nih.gov This mechanism has been observed with other RGS4 inhibitors as well, such as CCG-4986 and the thiazolidinone-based compound CCG-50014. nih.govbellbrooklabs.commedchemexpress.com While covalent modification can sometimes lead to a lack of specificity, many of these RGS4 inhibitors demonstrate selectivity for RGS4 over other RGS isoforms. nih.gov

Beyond these cysteine-dependent scaffolds, researchers have also explored other chemical structures. For instance, structure-based design using the X-ray crystal structure of the RGS4-Gα complex has led to the synthesis of cyclic peptide inhibitors modeled on the Gα protein's switch region. nih.gov

Analog Synthesis and Derivatization for Enhanced Research Utility

The process of lead optimization involves synthesizing analogs, or derivatives, of an initial hit compound to improve its potency, selectivity, and other properties like solubility. agosr.com A clear example of this is the evolution of the RGS4 inhibitor CCG-203769. bellbrooklabs.com This compound was developed through the optimization of an earlier thiazolidine-based inhibitor. bellbrooklabs.com The medicinal chemistry efforts focused on reducing off-target activity and increasing solubility, resulting in a more potent and selective research tool. bellbrooklabs.comagosr.com These newly developed ligands, such as compounds 11b and 13 from one study, showed significant selectivity over the related RGS8 protein and lacked the off-target effects of the original lead compound. agosr.com

Quantitative Biochemical and Cellular Characterization

To fully understand the potential of a new inhibitor, it must be rigorously characterized in both biochemical and cellular assays. The group of thirteen inhibitors that includes this compound underwent such characterization.

Biochemical analysis confirmed that four of the thirteen compounds were reversible inhibitors, producing over 85% inhibition of the RGS4-G-protein interaction at a concentration of 100μM. nih.gov Further biophysical studies, such as thermal melt assays, showed that these reversible inhibitors significantly altered the melting temperature of the RGS4 protein but not the Gα protein, confirming that the compounds act by binding to the RGS protein. nih.gov

Cellular characterization demonstrated the functional effects of these compounds. In the engineered HEK293 cells, the reversible inhibitors were shown to increase the calcium response to the agonist carbachol (B1668302) in a dose-dependent manner, effectively reversing the suppressive effect of RGS4. nih.gov Other RGS4 inhibitors have been characterized using similar cellular assays. For example, the activity of CCG-4986 was confirmed in permeabilized cells by its ability to prevent RGS4 from regulating μ-opioid-inhibited adenylyl cyclase activity. nih.govpsu.edu The optimized compound CCG-203769 was shown to inhibit the translocation of GFP-tagged RGS4 from the cytoplasm to the cell membrane, which is consistent with its mechanism of blocking the interaction with Gα proteins at the membrane. bellbrooklabs.com

Interactive Table: Biochemical Potency of Selected RGS4 Inhibitors Users can sort the table by clicking on the column headers.

| Compound | Assay Type | IC₅₀ | Selectivity Notes | Reference |

|---|---|---|---|---|

| CCG-4986 | FCPIA (RGS4/Gαo binding) | 3-5 μM | Selective for RGS4 over RGS8. | nih.gov |

| CCG-50014 | Biochemical | 30 nM | >20-fold selective for RGS4 over other RGS proteins. | nih.govmedchemexpress.com |

| CCG-203769 | Bead-based protein interaction | 17 nM | 8- to >6,000-fold selective over four other RGS proteins tested. ~300-fold selective over GSK-3β. | bellbrooklabs.commerckmillipore.com |

| CCG-63802 | TR-FRET (RGS4/Gαo binding) | 1.9 μM | Potency order: RGS4 > RGS19 = RGS16 > RGS8 >> RGS7. | nih.govmedchemexpress.com |

Determination of Inhibitory Potency in in vitro Binding Assays

The initial discovery of this inhibitor class stemmed from a large-scale screening of over 300,000 compounds. nih.govnih.gov The primary screen identified 1,365 potential hits that enhanced Gαq-mediated calcium signaling in the presence of RGS4. nih.govnih.gov From these primary hits, thirteen compounds were confirmed to directly target the interaction between RGS4 and the G-protein α subunit (Gα) in purified systems. nih.govnih.gov

The inhibitory potency of these thirteen compounds was quantified using a fluorescence polarization competition immunoassay (FCPIA), which measures the disruption of the RGS4-Gαo protein-protein interaction. nih.gov The majority of the thirteen compounds demonstrated significant potency, with IC50 values (the concentration required to inhibit 50% of the binding activity) of less than 15 μM. nih.gov One compound, identified by its compound ID (CID) 1472216, was particularly potent in this assay. nih.gov The activity of all thirteen compounds was found to be dependent on the presence of cysteine residues on the RGS4 protein, as they lost their inhibitory effect against a cysteine-null RGS4 mutant. nih.gov This indicates a common mechanism of action involving covalent modification of free thiol groups on RGS4. nih.gov Among these, four compounds were found to be reversible inhibitors. nih.govnih.gov

Assessment of RGS4-Mediated GTPase-Accelerating Protein (GAP) Activity Inhibition

RGS proteins function by accelerating the intrinsic GTPase activity of Gα subunits, a role known as GTPase-Activating Protein (GAP) activity. nih.govnih.govpnas.org Effective RGS4 inhibitors must therefore block this GAP function. The thirteen identified compounds were tested for their ability to inhibit RGS4's GAP activity. nih.gov The potency of the compounds in the single-turnover GAP assay was found to be relatively consistent with their potency in the binding assay. nih.gov

For example, analogous thiadiazolidinone (B1220539) (TDZD) inhibitors like CCG-203769 have been shown to effectively block the GAP activity of RGS4 in addition to inhibiting the protein-protein interaction. unife.it Other studies have demonstrated that various molecules, including lipids like phosphatidic acid, can inhibit the GAP activity of RGS4, highlighting that this function is a viable target for inhibition. nih.govcreighton.edu Phosphatidic acid was shown to be a potent inhibitor of RGS4 in a single turnover GTPase assay, with an IC50 of approximately 4 μM and achieving over 90% inhibition. nih.gov

Evaluation of Modulatory Effects on Cellular Calcium Signaling

The initial high-throughput screen that identified the thirteen inhibitors was a cell-based assay measuring intracellular calcium mobilization. nih.govnih.gov The assay utilized an HEK293 cell line engineered to express the M3-muscarinic receptor and inducibly express RGS4. nih.govnih.gov In this system, activation of the M3 receptor by an agonist like carbachol leads to a Gαq-mediated increase in intracellular calcium. nih.gov When RGS4 is expressed, it dampens this calcium signal by accelerating the deactivation of Gαq. nih.gov

The inhibitors were identified by their ability to reverse this RGS4-mediated suppression, thus enhancing the carbachol-stimulated calcium signal. nih.gov All thirteen compounds demonstrated the ability to antagonize the cellular activity of RGS4 at various concentrations. nih.gov This cell-based approach is a powerful tool for finding RGS-specific modulators within the context of a functional GPCR signaling pathway. nih.govnih.gov Similarly, other studies have shown that inhibiting RGS4 with specific inhibitors, such as CCG 63802, modulates mGluR5-associated calcium signaling in astrocytes. mdpi.com

Structure-Activity Relationship (SAR) Studies of the Inhibitor Class

SAR studies provide critical insights into how a compound's chemical structure relates to its biological activity, guiding the development of more potent and selective molecules.

Identification of Key Structural Determinants for RGS4 Interaction

A crucial structural determinant for the activity of the this compound class and related compounds is their interaction with cysteine residues within the RGS protein. nih.gov All thirteen compounds identified in the screen lost their activity against an RGS4 mutant that lacked cysteine residues, strongly indicating a cysteine-dependent mechanism. nih.govnih.gov This mechanism, likely involving covalent modification, is a common feature among many small-molecule RGS4 inhibitors, including the well-studied inhibitor CCG-4986. nih.govnih.gov

The interaction is not solely dependent on the presence of any cysteine. The specific location of these residues within the RGS domain is critical. For instance, the thiadiazolidinone inhibitor CCG-50014 is known to act on Cys95, which is located within the helical bundle of the RGS domain. nih.govnih.gov Furthermore, the N-terminal domain of RGS4, while not part of the core RGS domain, has been identified as important for interactions with specific receptors and contributes to the selectivity of RGS4's regulatory actions. nih.gov Peptide inhibitors designed based on the Gα switch I region, which directly contacts RGS4, also provide insights into the key interaction points that can be competitively targeted. nih.govumich.edu

Analysis of Conformational Flexibility and Binding Site Properties

The three-dimensional structure and dynamic flexibility of the RGS4 protein are key to understanding inhibitor binding and potency. nih.gov Molecular dynamics simulations have revealed that the RGS4 structure is not static; specifically, helices α5 and α6 can adopt "open-like" conformations. nih.gov This flexibility is critical because it can expose otherwise buried cysteine residues, such as Cys95, making them accessible to covalent inhibitors like CCG-50014. nih.gov The binding of the inhibitor appears to favor and stabilize this open conformation. nih.gov

Selectivity Profiling against RGS Isoforms and Off-Target Proteins

A critical aspect of drug development is ensuring that a compound preferentially interacts with its intended target over other related proteins to minimize side effects. The selectivity of the this compound class and its analogs has been evaluated against other RGS isoforms.

In direct tests, some of the thirteen compounds showed a degree of selectivity for RGS4. nih.gov For instance, compound 1905297 was found to be at least 3.6-fold more selective for RGS4 over RGS7, RGS16, and RGS19. nih.gov Compound 1777233 was also more potent towards RGS4, though with a smaller selectivity margin. nih.gov In contrast, compounds 5428579 and 1389577 showed approximately equal potency for RGS4 and RGS19. nih.gov

More extensive selectivity profiling has been performed on analogous TDZD inhibitors. The compound CCG-203769 displays remarkable selectivity, inhibiting RGS4 with a nanomolar potency that is 8-fold higher than for RGS19, 350-fold higher than for RGS16, and over 4500-fold higher than for the closely related RGS8. unife.it It showed no activity against RGS7, which lacks the key cysteine residues in its RGS domain. unife.it Importantly, CCG-203769 was also tested against potential off-targets. It was found to be 300-fold more selective for RGS4 over glycogen (B147801) synthase kinase 3β (GSK-3β), another known target for the TDZD chemical scaffold, and did not inhibit the cysteine protease papain at high concentrations. unife.it This demonstrates that despite a cysteine-reactive mechanism, a high degree of selectivity for specific RGS isoforms and against other protein classes is achievable. unife.it

Comparative Inhibition Across RGS Protein Family Members (e.g., RGS8, RGS7, RGS16, RGS19)

The selectivity of RGS4 inhibitors is a critical factor, as many compounds show activity across multiple members of the RGS family due to conserved cysteine residues that are often the target of these inhibitors. nih.gov this compound was developed to have improved selectivity over closely related RGS proteins. nih.gov

The inhibitory activity of this compound and its lead compounds has been assessed against several members of the RGS protein family. This compound itself shows good potency for RGS4, with a reported half-maximal inhibitory concentration (IC₅₀) of 56 nM. google.comnih.gov Its selectivity against the closely related RGS8 is particularly noteworthy, showing over 600-fold greater potency for RGS4 than for RGS8. googleapis.comnih.gov

Further assessments have revealed its activity against other RGS family members. For instance, it demonstrates moderate inhibitory action against RGS16 and RGS19, with IC₅₀ values of 18.3 μM and 10.9 μM, respectively. vulcanchem.com In broader studies of analogous RGS4 inhibitors, RGS7 was found to be resistant to inhibition by the panel of compounds tested. nih.gov

Below is a data table summarizing the comparative inhibitory potency of this compound.

| RGS Protein Family Member | IC₅₀ (Inhibitory Potency) | Selectivity vs. RGS4 |

| RGS4 | 56 nM google.comnih.gov | - |

| RGS8 | >33,600 nM (>33.6 µM) nih.gov | >600-fold googleapis.comnih.gov |

| RGS16 | 18,300 nM (18.3 µM) vulcanchem.com | ~327-fold |

| RGS19 | 10,900 nM (10.9 µM) vulcanchem.com | ~195-fold |

| RGS7 | No significant inhibition observed with analogous compounds nih.gov | N/A |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by half. A lower value indicates higher potency. Selectivity is calculated based on the ratio of IC₅₀ values.

Assessment of Specificity Against Other Cysteine-Dependent Enzymes

The mechanism of action for this class of thiadiazolidinone inhibitors involves covalent modification of cysteine residues on the RGS protein. nih.govcambridge.org This cysteine-dependent mechanism raises the possibility of off-target effects on other enzymes that also rely on cysteine for their function. googleapis.comnih.gov Therefore, assessing specificity is a crucial aspect of characterization.

A significant finding in the characterization of this compound is its improved specificity profile compared to the original lead compound, CCG-50014 (1a). google.comnih.gov The lead compound was found to nearly abolish carbachol-induced calcium (Ca²⁺) transients in HEK293T cells. google.comnih.gov This off-target effect is not mediated by RGS proteins, as these cells express minimal levels of functional RGS proteins, indicating an interaction with other cellular components. google.comnih.gov

In contrast, this compound, when tested at the same concentration, had no effect on these Ca²⁺ transients. google.comnih.gov This demonstrates a significant improvement in specificity and a reduction in the off-target activity that was observed with the parent compound. nih.gov While comprehensive screening against a wide panel of unrelated cysteine-dependent enzymes is not detailed in the available literature, this specific result highlights its enhanced selectivity.

Mechanism of Action of Rgs4 Inhibitor 13 at the Molecular Level

Direct Interaction with RGS4 Protein

The primary mechanism for this class of inhibitors involves direct binding to the RGS4 protein, leading to its inactivation. This interaction is often covalent and can induce significant changes in the protein's structure and stability. nih.govnih.gov

Evidence for Covalent Modification of Cysteine Residues

A common characteristic among many potent RGS4 inhibitors is their mechanism of covalently modifying specific cysteine residues on the RGS4 protein. nih.govnih.gov All thirteen of the aforementioned inhibitors lost their activity when tested against an RGS4 mutant that lacked cysteine residues, strongly indicating that this covalent modification is their primary mechanism of action. nih.gov

Detailed studies on representative inhibitors provide clear evidence for this process. For the inhibitor CCG-4986, mass spectrometry analysis revealed that the inhibitor covalently attaches a 153 Dalton fragment to the RGS4 protein. nih.gov This modification was mapped to surface-exposed cysteine residues, with Cys-132 being identified as essential for the inhibitory activity. nih.gov Further analysis confirmed that both Cys-71 and Cys-132 could be modified by the inhibitor. nih.govscispace.com Other studies have highlighted the importance of additional cysteine residues, such as Cys-148 and the conserved Cys-95, as targets for different covalent inhibitors. mdpi.comnih.govscispace.com

| Cysteine Residue | Location/Context | Role in Inhibition | Supporting Evidence |

|---|---|---|---|

| Cys-132 | Located near the Gα protein binding site. nih.govmdpi.com | Required for sensitivity to inhibitors like CCG-4986. Covalent modification causes steric hindrance with the Gα subunit. nih.gov | Mutant RGS4 lacking Cys-132 is insensitive to inhibition. Mass spectrometry identifies modification at this site. nih.gov |

| Cys-71 | Surface-exposed residue. nih.gov | Identified as a site of covalent modification by inhibitors and lipid peroxidation products. nih.govscispace.com | Mass spectrometry confirmed the addition of a 153 Da moiety from CCG-4986. nih.gov |

| Cys-148 | Located in an allosteric site, distant from the Gα binding interface. mdpi.com | Modification at this site leads to conformational changes that allosterically inhibit RGS4 function. mdpi.comscispace.com | Described as a dominant mechanism for certain inhibitors, leading to inhibition of GAP activity. mdpi.com |

| Cys-95 | A conserved residue among many RGS proteins, often buried within the protein structure. nih.gov | Targeted by thiadiazolidinone (B1220539) (TDZD) inhibitors; its modification is relevant to inhibition across multiple RGS proteins. nih.gov | In vitro assays with single-cysteine (C95) RGS4 mutants show inhibition by specific compounds. nih.gov |

Analysis of Reversibility of RGS4-Inhibitor Binding

While many inhibitors form irreversible covalent bonds, a key finding from the screen that identified the 13 inhibitors was that some of them act reversibly. nih.gov Reversible covalent inhibition is a desirable trait in drug development as it can reduce the potential for off-target effects. mdpi.comucsf.edu

In a washout experiment, four of the thirteen compounds demonstrated significant reversibility. These compounds achieved over 85% inhibition of the RGS4-G-protein interaction at a concentration of 100 μM, yet more than 50% of this inhibition was reversed within a ten-minute washing period. nih.gov This indicates a dynamic covalent bond that can form and break, allowing the protein to regain function once the inhibitor is removed. nih.gov In contrast, other inhibitors, such as certain apomorphine (B128758) derivatives, were found to be irreversible in the same assay. nih.gov The inhibitor CCG-63802 has also been characterized as a reversible, allosteric inhibitor of RGS4. nih.gov

Impact on RGS4 Protein Conformation and Stability

The binding of inhibitors directly impacts the structural stability of the RGS4 protein. This effect can be measured using thermal shift assays, which monitor changes in the protein's melting temperature (Tm). An increase in Tm suggests that the inhibitor binding stabilizes the protein's conformation.

Studies on the four reversible inhibitors identified from the high-throughput screen showed that they all significantly altered the thermal melting temperature of RGS4. nih.gov However, these compounds did not cause any significant change in the thermal stability of the Gαi1 protein. nih.gov This provides strong evidence that the inhibitors achieve their effect by interacting directly with the RGS4 protein, rather than the G-protein, inducing a more stable conformation that is less capable of binding to its Gα substrate. nih.gov The modification of Cys-148 by some inhibitors is specifically noted to cause a conformational change that prevents Gα from interacting with RGS4. mdpi.com

| Compound CID | Change in RGS4 Thermal Stability (ΔTm) | Change in Gαi1 Thermal Stability (ΔTm) | Reversibility |

|---|---|---|---|

| CID 5428579 | Significant Increase | No Significant Change | >50% Reversible |

| CID 1905297 | Significant Increase | No Significant Change | >50% Reversible |

| CID 1389577 | Significant Increase | No Significant Change | >50% Reversible |

| CID 1777233 | Significant Increase | No Significant Change | >50% Reversible |

Disruption of RGS4-Gα Interaction

The ultimate functional outcome of inhibitor binding is the disruption of the interaction between RGS4 and its target Gα subunit. This disruption can occur through direct interference at the binding site or through allosteric modulation.

Interference with the RGS-G-protein Binding Interface

Several RGS4 inhibitors function by directly obstructing the physical interface where the RGS4 protein binds to the Gα subunit. The crystal structure of the RGS4-Gαi1 complex shows that RGS4 interacts with key "switch" regions of the Gα subunit to stabilize it in a transition state for GTP hydrolysis. pnas.orgnih.gov

The inhibitor CCG-4986 provides a clear example of this mechanism. Its covalent modification of Cys-132 on RGS4 is proposed to cause significant steric hindrance. nih.gov The attached chemical moiety is predicted to result in van der Waals collisions with residues Arg-86 and Arg-90 on the all-helical domain of the Gαi1 subunit. nih.gov This steric clash physically prevents the Gα protein from docking correctly with RGS4, thereby inhibiting its GTPase-accelerating activity. nih.gov Studies using mutant RGS4 proteins confirm that residues in this binding region are critical; for instance, mutating contact residues like N88 and L159 in RGS4 almost completely abolishes Gα binding and GAP activity. pnas.orgnih.gov

Allosteric Modulation of RGS4 Function

Allosteric modulation occurs when an inhibitor binds to a site on the protein that is distinct from the primary binding site, inducing a conformational change that alters the protein's function. This is an important mechanism for RGS4 inhibitors. mdpi.comnih.gov

Some inhibitors employ a dual mechanism involving both direct and allosteric inhibition. For example, while the modification of Cys-132 by CCG-4986 causes direct steric hindrance, a second, more dominant mechanism involves the modification of Cys-148. mdpi.com This residue is located in an allosteric site, and its modification causes a conformational change in RGS4 that prevents the Gα protein from interacting with its binding site. mdpi.com Similarly, thiadiazolidinone (TDZD) compounds that target the conserved Cys-95 residue are thought to perturb the protein's dynamics in a way that allosterically inhibits its function. nih.gov Reversible inhibitors like CCG-63802 are also described as acting through an allosteric mechanism to modulate RGS4 activity. nih.gov This allosteric approach may be more tractable for developing selective drugs compared to targeting the large protein-protein interaction interface directly. nih.gov

Consequences for G Protein Signaling Cascade

The inhibition of RGS4 by inhibitor 13 has significant consequences for the G protein signaling cascade, leading to an amplification of signaling events initiated by GPCR activation.

The fundamental role of RGS4 is to bind to the active Gα-GTP subunit and stabilize its transition state for GTP hydrolysis. pnas.orgdntb.gov.ua This stabilization dramatically increases the rate at which Gα hydrolyzes GTP to GDP, returning it to its inactive state. sigmaaldrich.com RGS4 inhibitor 13 functions by disrupting the interaction between RGS4 and the Gα subunit. nih.govacs.org

By preventing RGS4 from binding to Gα-GTP, the inhibitor effectively removes this catalytic enhancement of GTP hydrolysis. As a result, the Gα subunit remains in its active, GTP-bound conformation for a longer period, relying on its much slower, intrinsic GTPase activity to terminate the signal. This prolongation of the Gα-GTP lifetime is the direct molecular consequence of RGS4 inhibition and the foundation for the observed enhancement in signaling.

The extended lifetime of the active Gα-GTP subunit leads to a more robust and sustained downstream signaling response following receptor activation. mdpi.comscispace.comnih.gov This enhancement has been observed in various cellular and in vivo contexts with RGS4 inhibitors. For instance, the inhibition of RGS4 has been shown to potentiate signaling through various GPCRs, including adenosine (B11128), muscarinic, and opioid receptors. scispace.commerckmillipore.commdpi.com

This compound was developed as part of a series of thiadiazolidinone analogs optimized for potency and selectivity. nih.govashpublications.org Research on this class of inhibitors has demonstrated their ability to enhance GPCR-mediated signaling pathways. For example, a related compound, CCG-203769, was shown to enhance Gαq-dependent cellular Ca2+ signaling and Gαi-dependent δ-opioid receptor inhibition of cAMP production. medchemexpress.comnih.gov Another inhibitor, CCG-4986, was found to enhance adenosine A1 receptor signaling. scispace.commdpi.com

The development of this compound specifically aimed to improve upon earlier compounds by increasing selectivity and aqueous solubility. nih.govashpublications.org Studies on a series of analogs that included compound 13 showed a significant enhancement of selectivity for RGS4 over the closely related RGS8. nih.gov

Research Findings on RGS4 Inhibition by Analogues of Inhibitor 13

| Compound | Target | IC50 (nM) | Selectivity (over RGS8) | Research Focus |

| 1a (Lead Compound) | RGS4 | - | - | Initial screening lead |

| 11b | RGS4 | 14.4 | ~6000-fold | Optimized for potency and selectivity |

| 13 | RGS4 | 56 | >600-fold | Optimized for solubility and selectivity |

This table presents data on this compound and a closely related analog from the same study to illustrate the optimization process and resulting potency and selectivity. Data sourced from Turner et al., 2012. nih.gov

Cellular and Subcellular Effects of Rgs4 Inhibitor 13

Modulation of Specific GPCR-Mediated Pathways in Cell Models

RGS4 inhibitors have been shown to selectively impact various GPCR pathways, demonstrating the protein's critical role in signal termination for specific receptors.

RGS4 is a potent negative regulator of M3 muscarinic receptor (M3R) signaling, particularly in pancreatic β-cells. nih.govpnas.org Studies using siRNA-mediated knockdown of RGS4 in MIN6 insulinoma cells showed a significant enhancement of M3R-mediated increases in glucose-stimulated insulin (B600854) secretion (GSIS) and intracellular calcium levels. pnas.org Similar results were observed in pancreatic islets from RGS4-deficient mice, underscoring the role of RGS4 as a key inhibitor of M3R function in these cells. nih.govpnas.org The selectivity of this regulation is notable, as RGS4 deficiency had minimal impact on insulin release triggered by other GPCRs in β-cells. pnas.org

Furthermore, a high-throughput screen for RGS4 inhibitors utilized an HEK293 cell line engineered to express the M3-muscarinic receptor. nih.gov This screen identified several compounds that could reverse the RGS4-mediated suppression of M3R signaling by enhancing Gαq-mediated calcium release. nih.gov RGS4 has also been shown to be a determinant for the partial agonism of the M2 muscarinic receptor (M2R), where its presence is necessary for the submaximal response of partial agonists like pilocarpine. nih.gov

Table 1: Effects of RGS4 Inhibition on Muscarinic Receptor Signaling

| Cell Model | Receptor | Key Finding | Reference |

| MIN6 Insulinoma Cells | M3R | siRNA knockdown of RGS4 enhanced M3R-mediated insulin secretion and calcium release. | pnas.org |

| Pancreatic Islets (RGS4-deficient mice) | M3R | RGS4 deficiency led to enhanced M3R-mediated insulin release. | nih.govpnas.org |

| HEK293-M3R Cells | M3R | Small molecule inhibitors reversed RGS4-mediated suppression of calcium signaling. | nih.gov |

| Rat Atrial Myocytes / Xenopus Oocytes | M2R | RGS4 regulates the partial agonism of M2R-activated K+ currents. | nih.gov |

There is substantial evidence that RGS4 modulates signaling downstream of the delta-opioid receptor (DOPr). frontiersin.orgnih.gov RGS4 negatively regulates signaling at multiple GPCRs, including the delta (DOPr) and mu (MOPr) opioid receptors, which couple to Gαi/o proteins. nih.gov Overexpression of RGS4 in HEK293 cells reduced DOPr agonist-stimulated signaling. frontiersin.orgnih.gov Conversely, a significant reduction of RGS4 in SH-SY5Y neuroblastoma cells markedly increased the ability of DOPr agonists to inhibit adenylyl cyclase and activate the MAPK pathway. frontiersin.org This suggests that RGS4 selectively suppresses signaling through DOPrs. nih.gov The development of selective RGS4 inhibitors, such as compound 11b and its ether analogue (compound 13), which show high potency and selectivity, provides valuable tools for studying these pathways. nih.gov

Table 2: Effects of RGS4 Inhibition on Opioid Receptor Signaling

| Cell Model | Receptor | Key Finding | Reference |

| SH-SY5Y Cells | DOPr | RGS4 knockdown increased the ability of DOPr agonists to inhibit adenylyl cyclase and activate MAPK. | frontiersin.org |

| HEK293 Cells | DOPr | RGS4 overexpression reduced DOPr agonist-stimulated signaling and increased receptor internalization. | frontiersin.orgnih.gov |

| NG108-15 Cells | DOPr | Purified RGS4 reversed enkephalin-mediated inhibition of adenylate cyclase. | frontiersin.orgnih.gov |

RGS4 plays a crucial role in a negative feedback loop for adenosine (B11128) A1 receptor (A1R) signaling. nih.govmdpi.com In neural tissues, a protein complex involving neurabin, RGS4, and the A1R attenuates A1R-mediated signaling. mdpi.comnih.gov Upon A1R activation, RGS4 is recruited to the cell surface by the scaffolding protein neurabin, forming a complex that terminates the signal. mdpi.com The administration of an RGS4 inhibitor, CCG-4986, disrupts this complex, thereby enhancing A1R responsiveness to endogenous adenosine. nih.govmdpi.comnih.gov This mechanism has been shown to be neuroprotective, as inhibiting RGS4 significantly attenuated seizure severity in mouse models. nih.govsigmaaldrich.com

Table 3: Effects of RGS4 Inhibition on Adenosine Receptor Signaling

| System | Receptor | Key Finding | Reference |

| Mouse Brain | A1R | RGS4 inhibition via CCG-4986 enhanced the anti-seizure effects of endogenous adenosine. | nih.gov |

| Cochlear Tissue (Rat) | A1R | RGS4 inhibitor CCG-4986 enhanced endogenous A1R activity, providing otoprotection. | nih.govmdpi.com |

| Neurons | A1R / D2R | RGS4 mediates convergent signaling through adenosine and dopamine (B1211576) receptors. | bellbrooklabs.comnih.gov |

RGS4, along with RGS2, functions as a negative regulator of Protease-Activated Receptor 4 (PAR4)-mediated signaling. nih.govnih.gov In cellular models, RGS4 forms a complex with PAR4 in a G protein-dependent manner; RGS4 binding to PAR4 occurs in the presence of Gαq and Gα12/13. nih.govnih.gov This interaction leads to the inhibition of downstream signaling pathways. Specifically, the expression of RGS4 has been shown to abolish PAR4-activated ERK phosphorylation, calcium mobilization, and RhoA activity. nih.govnih.gov The co-expression of PAR4 with specific Gα subunits induces the translocation of RGS4 from the cytoplasm to the plasma membrane, where it exerts its inhibitory effects. nih.govnih.gov

Table 4: Effects of RGS4 Inhibition on PAR4 Signaling

| Cell Model | G Protein | Downstream Effect | Outcome of RGS4 Expression | Reference |

| HT29 Colon Cancer Cells | Gαq, Gα12/13 | ERK Phosphorylation | Abolished | nih.govnih.gov |

| HT29 Colon Cancer Cells | Gαq | Calcium Mobilization | Abolished | nih.govnih.gov |

| HT29 Colon Cancer Cells | Gαq, Gα12/13 | RhoA Activity | Abolished | nih.govnih.gov |

The regulatory scope of RGS4 extends to other receptor systems. Studies using a rat basophilic leukemia cell line demonstrated that RGS4 selectively inhibits responses mediated by the platelet-activating factor receptor (PAFR), which couples to Gq, but not responses from the formylated peptide receptor (FR) or CXCR1, which couple to Gi. nih.govwestminster.ac.uk RGS4 was found to block both phosphoinositide hydrolysis and Ca2+ mobilization initiated by PAFR activation. westminster.ac.uk Additionally, RGS4 has been shown to negatively modulate the nociceptin/orphanin FQ (NOP) opioid receptor, with an RGS4 inhibitor potentiating the effects of NOP receptor agonists. cardiff.ac.uk In the cardiovascular system, an RGS4 inhibitor (CCG-50014) was found to unexpectedly attenuate β-adrenoceptor-mediated contractility in isolated rat atria, particularly in diabetic models, while having no significant effect on GPCR signaling in the aorta. phypha.ir

Table 5: Effects of RGS4 Inhibition on Other Receptor Systems

| Receptor System | Key Finding | Reference |

| Platelet-Activating Factor Receptor (PAFR) | RGS4 selectively inhibited PAFR-mediated phosphoinositide hydrolysis and Ca2+ mobilization. | nih.govwestminster.ac.uk |

| Nociceptin/Orphanin FQ (NOP) Opioid Receptor | RGS4 inhibition potentiated NOP receptor agonist activity. | cardiff.ac.uk |

| Adrenoceptors (Rat Atrium) | RGS4 inhibition attenuated β-adrenoceptor-mediated contractility. | phypha.ir |

Impact on Downstream Intracellular Signaling Components

By modulating the activity of Gα subunits, RGS4 inhibitors directly influence a host of downstream intracellular signaling molecules and pathways.

Calcium Mobilization: Inhibition of RGS4 enhances intracellular calcium ([Ca2+]i) release mediated by Gq-coupled receptors like M3R and PAR4. pnas.orgnih.govnih.gov Studies have demonstrated that RGS4 knockdown or inhibition leads to greater and more sustained calcium signals following receptor activation. nih.govpnas.orgnih.gov Conversely, RGS4 expression abolishes PAR4-activated calcium mobilization. nih.gov

ERK/MAPK Pathway: The extracellular-signal-regulated kinase (ERK) pathway is a common target of GPCR signaling. RGS4 expression has been shown to eliminate PAR4-activated ERK phosphorylation. nih.govnih.gov In contrast, reducing RGS4 levels in the context of DOPr signaling enhances the activation of the MAPK pathway. frontiersin.org

Adenylyl Cyclase: For Gi/o-coupled receptors like the DOPr, RGS4 acts to terminate the inhibition of adenylyl cyclase. frontiersin.orgnih.gov Therefore, inhibiting RGS4 potentiates the receptor-mediated suppression of adenylyl cyclase activity, leading to lower levels of cyclic AMP (cAMP). frontiersin.orgnih.gov In other contexts, by terminating Gαi signaling, RGS4 can relieve the inhibition of adenylyl cyclase, indirectly promoting cAMP synthesis. mdpi.com

RhoA Activity: RGS4 can inhibit the PAR4-mediated activation of the small GTPase RhoA, a key regulator of the cytoskeleton and cell migration. nih.govnih.gov This inhibition is dependent on PAR4's coupling to Gαq and Gα12/13. nih.gov

Ion Channels: RGS4 regulates the activity of G protein-gated inwardly rectifying K+ (GIRK/Kir3) channels. nih.govresearchgate.net Its presence is crucial for determining the agonist efficacy at M2 muscarinic receptors, which couple to these channels in atrial myocytes. nih.gov

Table 6: Summary of RGS4 Inhibition on Downstream Signaling

| Signaling Component | Effect of RGS4 Inhibition/Knockdown | Associated Receptors | Reference |

| Intracellular Calcium ([Ca2+]i) | Enhanced Mobilization | M3R | pnas.org |

| ERK / MAPK | Enhanced Activation | DOPr | frontiersin.org |

| Adenylyl Cyclase | Potentiated Inhibition | DOPr | frontiersin.orgnih.gov |

| RhoA | Disinhibition of Activity | PAR4 | nih.govnih.gov |

| GIRK Channels | Modulated Gating | M2R | nih.gov |

Regulation of MAPK Pathways (e.g., ERK1/2, p38 MAPK)

There is currently no specific information available in the reviewed scientific literature regarding the direct effects of RGS4 inhibitor 13 (CCG-203920) on the regulation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK.

Alterations in Second Messenger Levels (e.g., cAMP, Ca2+, PIP3)

Research has distinguished this compound from other inhibitors in its class by its specific effects on second messenger levels, particularly calcium (Ca2+).

A study focused on the development and characterization of a series of thiadiazolidinone (B1220539) (TDZD) analogues as RGS4 inhibitors identified a lead compound, CCG-50014, which exhibited off-target effects by mobilizing calcium. researchgate.net However, the ether analogue, this compound, was developed to have improved solubility while maintaining good potency and selectivity. researchgate.net Crucially, when tested for its effect on Ca2+ transients induced by M3 muscarinic receptors in HEK293T cells, this compound, unlike the lead compound, had no effect on carbachol-induced Ca2+ mobilization. researchgate.netpatsnap.comnih.gov This indicates that this compound does not share the off-target calcium mobilization activity observed with its parent compounds. researchgate.net

No specific data is available regarding the direct effects of this compound on the levels of other second messengers such as cyclic adenosine monophosphate (cAMP) or phosphatidylinositol 3,4,5-trisphosphate (PIP3).

Table 1: Effect of this compound on Calcium Mobilization

| Compound | Cell Line | Stimulus | Effect on Ca2+ Transient | Source |

| This compound | HEK293T | Carbachol (B1668302) | No effect | researchgate.netpatsnap.comnih.gov |

| CCG-50014 (Lead Compound) | HEK293T | Carbachol | Nearly complete abolishment | researchgate.netpatsnap.com |

Modulation of RhoA Activity and Other Small GTPases

There is currently no specific information available in the reviewed scientific literature regarding the effects of this compound (CCG-203920) on the activity of RhoA or other small GTPases.

Effects on Cellular Processes and Physiology in in vitro Models

Cell Proliferation and Cell Cycle Progression (e.g., G2/M arrest)

There is currently no specific information available in the reviewed scientific literature regarding the effects of this compound (CCG-203920) on cell proliferation or cell cycle progression.

Cell Migration and Invasion

There is currently no specific information available in the reviewed scientific literature regarding the effects of this compound (CCG-203920) on cell migration or invasion.

Tubulogenesis and Morphogenesis in Epithelial and Endothelial Cells

There is currently no specific information available in the reviewed scientific literature regarding the effects of this compound (CCG-203920) on tubulogenesis or morphogenesis in epithelial and endothelial cells.

Insulin Secretion from Pancreatic Beta Cells

The role of RGS4 in insulin secretion from pancreatic beta-cells is complex, with studies indicating it can act as both a positive and negative regulator depending on the signaling pathway. RGS4 is highly expressed in MIN6 insulinoma cells, a model for pancreatic β-cells. westminster.ac.uknih.gov

Research has shown that RGS4 is a potent negative regulator of M3 muscarinic receptor (M3R) function in pancreatic β-cells. westminster.ac.ukpnas.org The activation of M3Rs enhances glucose-stimulated insulin secretion (GSIS). westminster.ac.ukpnas.org Consequently, the inhibition or deficiency of RGS4 leads to an increase in M3R-mediated insulin release. westminster.ac.uk Studies using siRNA to knockdown RGS4 in MIN6 cells demonstrated a significant enhancement of M3R-mediated increases in both intracellular calcium levels and GSIS. westminster.ac.ukpnas.org Similarly, pancreatic islets from RGS4-deficient mice showed a marked increase in M3R-mediated insulin secretion. westminster.ac.uk This suggests that inhibiting RGS4 could be a therapeutic strategy to promote insulin release. westminster.ac.ukpnas.org

Conversely, other studies have indicated that RGS4 deficiency can lead to a marked decrease in GSIS, affecting both the first and second phases of insulin release. scholaris.canih.gov This impairment is associated with reduced cAMP/PKA activity and altered calcium signaling kinetics in RGS4-deficient β-cells. scholaris.ca This suggests that RGS4 is also important for regulating Gαi and Gαq signaling pathways that are crucial for glucose-stimulated insulin secretion. scholaris.ca

Table 1: Effects of RGS4 Modulation on Insulin Secretion

| Experimental Model | Method of RGS4 Modulation | Key Finding on Insulin Secretion | Reference |

|---|---|---|---|

| MIN6 Insulinoma Cells | siRNA-mediated knockdown | Greatly enhanced M3R-mediated augmentation of GSIS and calcium release. | westminster.ac.ukpnas.org |

| Pancreatic Islets (RGS4-deficient mice) | Genetic knockout | Greatly increased M3R-mediated augmentation of insulin release. | westminster.ac.uk |

| RGS4-deficient mice | Genetic knockout | Markedly decreased glucose-stimulated insulin secretion (in vivo). | scholaris.canih.gov |

Platelet-Activating Factor Receptor (PAFR) Phosphorylation and Responses

RGS4 has been shown to inhibit signaling by the Platelet-Activating Factor Receptor (PAFR), which is a G-protein coupled receptor that preferentially couples to Gq. westminster.ac.uknih.gov In studies using a rat basophilic leukemia (RBL-2H3) cell line co-expressing RGS4 and PAFR, it was demonstrated that RGS4 inhibited PAFR-mediated responses such as phosphoinositide hydrolysis and calcium mobilization. westminster.ac.uknih.gov

Furthermore, RGS4 blocks the phosphorylation of PAFR induced by its ligand, platelet-activating factor (PAF). westminster.ac.uknih.gov This inhibitory effect extends to phosphorylation induced by other agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and cross-phosphorylation by formylmethionylleucylphenylalanine (fMLP). westminster.ac.uknih.gov The mechanism appears to involve a steric hindrance of the cytoplasmic tail of the PAFR, as a truncated PAFR mutant loses its susceptibility to RGS4 inhibition. westminster.ac.uknih.gov A point mutant of RGS4 (N88S), which is deficient in its GTPase-activating protein (GAP) activity but still localizes to the membrane, could partially block PAFR phosphorylation but did not affect downstream signaling, indicating that the inhibition of phosphorylation is a distinct function from its canonical GAP activity. westminster.ac.uknih.gov

Protein-Protein Interactions and Subcellular Dynamics

Interaction with Scaffolding Proteins (e.g., Neurabin)

RGS4 interacts with the neural tissue-specific scaffolding protein neurabin, which plays a crucial role in regulating the signaling of certain G-protein coupled receptors, such as the adenosine A1 receptor (A1R). nih.govjneurosci.orgnih.gov Upon activation of the A1R, neurabin facilitates the formation of a complex between the A1R and RGS4. nih.govjneurosci.org This scaffolding action recruits RGS4 to the plasma membrane, where it can then terminate A1R-induced G-protein signaling. jneurosci.org

The disruption of this A1R/neurabin/RGS4 complex, either through the genetic deletion of neurabin or by using small molecule inhibitors of RGS4 (such as CCG-4986), leads to enhanced A1R signaling. nih.govjneurosci.orgnih.gov This suggests that inhibitors of RGS4 can functionally uncouple it from its scaffolding partner, thereby potentiating the signaling of associated receptors. jneurosci.org In the absence of neurabin, RGS4 fails to form a complex with the A1R and is less effective at terminating G-protein signaling. jneurosci.org

Interaction with Membrane Trafficking Components (e.g., Coatomer Complex)

RGS4 has been identified as a binding partner for the coatomer complex (COPI), a key component of intracellular membrane trafficking machinery. nih.govmolbiolcell.orgnih.gov Specifically, RGS4 interacts with the β'-COP subunit of the coatomer complex. nih.govmolbiolcell.orgnih.gov This interaction is mediated by two internal dilysine motifs within the RGS domain of RGS4. nih.govmolbiolcell.org

Functionally, the binding of RGS4 to the coatomer complex inhibits the association of COPI with Golgi membranes. nih.govmolbiolcell.orgnih.gov This effect is independent of the GTPase-accelerating protein (GAP) activity of RGS4. nih.govmolbiolcell.orgnih.gov By sequestering coatomer in the cytoplasm, RGS4 can impair intracellular transport processes, such as the trafficking of aquaporin 1 to the plasma membrane and the secretion of placental alkaline phosphatase. nih.govnih.gov This indicates a role for RGS4 in modulating protein secretion and membrane protein localization through its interaction with the coatomer complex.

Table 2: RGS4 Interaction with the Coatomer Complex

| Interacting Protein | RGS4 Domain/Motif | Functional Consequence of Interaction | Reference |

|---|

Subcellular Localization and Translocation Studies of RGS4 and Inhibitors

RGS4 is primarily localized in the cytoplasm under basal conditions. nih.govnih.gov However, its localization can be dynamic and is crucial for its function. For instance, upon activation of the adenosine A1 receptor, RGS4 is recruited from the cytosol to the plasma membrane by the scaffolding protein neurabin. jneurosci.org This translocation is essential for its ability to regulate A1R signaling.

In non-small cell lung cancer (NSCLC) tissues, RGS4 has been observed to be mainly localized to the cytoplasm of tumor cells, whereas in normal lung tissues, it is found predominantly in the stroma, suggesting that altered subcellular distribution may be associated with disease states. nih.gov The N-terminus of RGS4 is critical for its plasma membrane localization. Deletion of the N-terminal domain of RGS4 can disrupt its ability to localize to the plasma membrane and inhibit G-protein signaling.

Studies on RGS protein degradation have shown that RGS4 is a substrate for the N-end rule pathway, which involves ubiquitination and proteasomal degradation. nih.gov The stability and, therefore, the subcellular concentration of RGS4 can be regulated by this pathway. The specific subcellular localization and translocation dynamics of small molecule inhibitors of RGS4 have not been extensively detailed in the available literature. However, the efficacy of such inhibitors would depend on their ability to access the subcellular compartments where RGS4 exerts its functions.

Pre Clinical in Vivo and Ex Vivo Investigations of Rgs4 Inhibitor 13

Studies in Isolated Tissues and Organs

Modulatory Effects on Cardiac Function (e.g., contractility, heart rate)

The role of RGS4 in cardiac function has been explored in isolated tissues, revealing complex effects on contractility and heart rate regulation. RGS4 is known to be a key regulator of cholinergic control of heart rate. nih.gov Genetic deletion of RGS4 in mice results in severe bradycardia following vagal stimulation, highlighting its importance in heart rate modulation. nih.gov

Studies using the specific RGS4 inhibitor, CCG-50014, on isolated rat left atria have provided direct insights into the effects of pharmacological inhibition. In atria from normal rats, RGS4 inhibition with CCG-50014 decreased the inotropic potency of the β-adrenoceptor agonist isoprenaline but did not affect the maximum response. phypha.ir However, in atria from diabetic rats, the effect was much more pronounced, with the inhibitor dramatically reducing both the potency and the maximum contractile response to isoprenaline. phypha.ir This suggests that RGS4 inhibition unexpectedly leads to an attenuation of β-adrenoceptor-mediated contractility, an effect that is more significant in a diabetic state. phypha.irphypha.ir

Regarding the cholinergic response, the RGS4 inhibitor did not significantly alter the effects of acetylcholine (B1216132) on the normal rat atrium. phypha.ir

Table 1: Effects of RGS4 Inhibition (using CCG-50014) on Isolated Rat Atrium

| Tissue Condition | Agonist | Parameter | Observed Effect of RGS4 Inhibition |

|---|---|---|---|

| Normal Atrium | Isoprenaline (β-adrenoceptor) | Inotropic Potency (pEC50) | Decreased |

| Isoprenaline (β-adrenoceptor) | Maximum Response | No significant effect | |

| Acetylcholine (Cholinergic) | Chronotropic Response | No important effect | |

| Diabetic Atrium | Isoprenaline (β-adrenoceptor) | Inotropic Potency (pEC50) | Dramatically reduced |

Assessment in Vascular Smooth Muscle

The influence of RGS4 inhibition has also been assessed in isolated vascular smooth muscle. RGS4 is expressed in vascular smooth muscle cells (VSMCs) and is known to modulate signaling pathways, including those activated by angiotensin II. nih.govresearchgate.net However, direct pharmacological inhibition of RGS4 with the inhibitor CCG-50014 in isolated rat aorta preparations showed no significant effect on the vascular responses to either the vasoconstrictor phenylephrine (B352888) or the vasodilator acetylcholine. phypha.irphypha.ir This finding suggests that RGS4 may not be critically involved in the termination of G protein-coupled receptor signaling that governs acute vasoconstriction and relaxation in this specific tissue. phypha.ir

Regulation of Pancreatic Islet Function

Investigations using genetic knockdown and knockout models have established RGS4 as a critical regulator of pancreatic β-cell function. nih.govpnas.org These studies provide a strong basis for the therapeutic potential of RGS4 inhibitors in metabolic diseases like type 2 diabetes.

RGS4 is highly expressed in MIN6 insulinoma cells and mouse pancreatic islets. nih.govnih.gov It acts as a potent negative regulator of M3 muscarinic receptor (M3R)-mediated glucose-stimulated insulin (B600854) secretion (GSIS). nih.govpnas.org The inhibition of RGS4, achieved through siRNA-mediated knockdown in MIN6 cells or through genetic deletion in mouse islets, leads to a significant enhancement of insulin release and intracellular calcium responses upon M3R activation. nih.govpnas.org This effect was selective, as RGS4 deficiency had little impact on insulin release stimulated by other G protein-coupled receptors (GPCRs). pnas.org These findings identify RGS4 as a promising target for drugs aimed at promoting insulin release. nih.govpnas.org

Table 2: Effects of RGS4 Deficiency/Knockdown in Pancreatic Islets

| Model System | Method of Inhibition | Key Pathway Studied | Primary Finding |

|---|---|---|---|

| MIN6 Insulinoma Cells | siRNA Knockdown | M3R-mediated Signaling | Enhanced GSIS and calcium release. nih.govpnas.org |

| Isolated Mouse Islets | Genetic Knockout (RGS4-deficient mice) | M3R-mediated Signaling | Enhanced augmentation of GSIS. pnas.org |

Animal Model Research for Understanding Biological Roles

Neurological and Neurodegenerative Disease Models

The role of RGS4 has been investigated in the context of L-DOPA-induced dyskinesia (LID), a major motor complication arising from long-term dopamine (B1211576) replacement therapy in Parkinson's disease (PD). nih.gov Studies utilizing the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics key features of PD and LID, have implicated RGS4 in the underlying pathophysiology. nih.govnih.gov

In this rat model, chronic L-DOPA administration leads to an increase in RGS4 mRNA levels in the striatum. nih.gov To test the functional significance of this increase, researchers used antisense oligonucleotides to specifically suppress RGS4 expression in the brain. This targeted inhibition of RGS4 was found to attenuate the development and expression of abnormal involuntary movements (AIMs), which are the behavioral correlate of dyskinesia in these animals. nih.govresearchgate.net These results suggest that RGS4 plays a significant pathophysiological role in the generation of LID and that inhibiting RGS4 could be a beneficial therapeutic strategy for treating dyskinesia in Parkinson's disease. nih.gov

Table 3: Effect of RGS4 Inhibition on L-DOPA-Induced Dyskinesia in a Rat Model of Parkinson's Disease

| Animal Model | Method of RGS4 Inhibition | Behavioral Outcome Measured | Result of RGS4 Inhibition |

|---|

Cancer Research Models (e.g., tumor growth, invasiveness)

Regulator of G protein Signaling 4 (RGS4) has been identified as a significant factor in the progression of various cancers, though its role can be complex, acting as either a promoter or suppressor depending on the tumor type. nih.govfrontiersin.org In several cancer models, elevated RGS4 expression is linked to tumor progression, making its inhibition a therapeutic strategy. nih.gov

In vivo studies using xenograft models have provided evidence for the efficacy of RGS4 inhibition. In a xenograft model of non-small cell lung cancer (NSCLC) using H1299 cells, treatment with the RGS4 inhibitor CCG-63802 resulted in a significant restriction of tumor growth. nih.gov Both the volume and weight of the tumors were substantially lower in mice treated with the inhibitor compared to control groups, demonstrating a clear anti-tumor effect in a preclinical setting. nih.gov

Table 1: Effect of RGS4 Inhibitor CCG-63802 on Human NSCLC Xenograft Growth

| Treatment Group | Parameter | Outcome | Significance |

|---|---|---|---|

| Control (PBS) | Tumor Volume & Weight | Normal Growth | - |

| CCG-63802 | Tumor Volume | Significantly Lower vs. Control | p < 0.05 |

| CCG-63802 | Tumor Weight | Significantly Lower vs. Control | p < 0.05 |

Data sourced from a study on H1299 human xenografted lung cancer cells. nih.gov

The role of RGS4 in tumor invasiveness is context-dependent. For instance, in osteosarcoma, RGS4 overexpression has been shown to promote the migration of cancer cells. Conversely, some studies in breast cancer models have reported that increased RGS4 protein can inhibit cell migration and invasion. frontiersin.org This highlights the differential function of RGS4 across various malignancies and underscores the importance of selecting appropriate cancer types for targeted RGS4 inhibitor therapy.

Genetic Models and Complementary Approaches

RGS4 Gene Knockout/Knockdown Studies to Validate Inhibitor Effects

To validate that the anti-tumor effects of compounds like RGS4 Inhibitor 13 are specifically due to their action on RGS4, researchers use genetic techniques such as gene knockdown or knockout. These methods reduce or eliminate the production of the RGS4 protein, thereby mimicking the effect of a chemical inhibitor.

In studies on non-small cell lung cancer (NSCLC), knocking down RGS4 using short-hairpin RNA (shRNA) in H1299 and PC9 cell lines led to inhibited cell proliferation and an increase in apoptosis (programmed cell death). nih.govnih.gov These findings directly support the observations from inhibitor studies, confirming that targeting RGS4 disrupts cancer cell growth and survival. nih.gov

Similarly, in gastric cancer research, RGS4 knockdown in the MGC-803 cell line suppressed not only cell proliferation but also migration and invasion. nih.govnih.gov Furthermore, when these RGS4-knockdown cells were used to create xenograft tumors in nude mice, tumor growth was significantly inhibited. nih.govnih.gov The tumors in the knockdown group were markedly smaller and weighed less than those in the control group, providing strong in vivo validation of RGS4 as a therapeutic target. nih.gov

Table 2: Effect of RGS4 Knockdown on Gastric Cancer Xenograft Tumor Growth

| Cell Line | Genetic Modification | Tumor Volume (mm³) (Mean ± SD) | Tumor Weight (g) (Mean ± SD) | Significance (vs. Control) |

|---|---|---|---|---|

| MGC-803 | Control | 1043.3 ± 146.1 | 0.582 ± 0.061 | - |

| MGC-803 | RGS4 Knockdown | 384.6 ± 145.1 | 0.345 ± 0.102 | p < 0.05 |

Data represents endpoint measurements from a subcutaneous tumorigenesis experiment in nude mice. nih.gov

Use of RGS-Insensitive Gα Protein Models

A sophisticated complementary approach to validate the mechanism of RGS4 inhibitors involves the use of RGS-insensitive Gα protein models. nih.gov RGS proteins function by accelerating the inactivation of G protein α-subunits. nih.gov To confirm that an inhibitor's effects stem from blocking this specific interaction, researchers can genetically engineer Gα subunits with a point mutation (e.g., G184S in Gαo) that prevents RGS proteins from binding to them. nih.govnih.gov

These RGS-insensitive (RGSi) Gα subunits, however, remain capable of interacting with receptors and downstream effectors. nih.gov Expressing these RGSi-Gα mutants in cells effectively mimics a state of complete and specific RGS inhibition for that particular G protein pathway.

This technique has been applied in C6 glioma cells, where the expression of an RGS-insensitive G184S Gαo mutant was shown to dramatically enhance signaling downstream of the µ-opioid receptor. nih.gov This result demonstrates that endogenous RGS proteins, including RGS4, actively suppress this signaling pathway in the cancer cells. By showing that genetic disruption of the RGS-Gα interaction produces the same enhanced signaling as a chemical inhibitor, these models provide powerful evidence for the inhibitor's on-target mechanism of action. nih.govnih.gov

Future Research Directions and Applications of Rgs4 Inhibitor 13 As a Research Tool

Development of Next-Generation RGS4 Modulators

The promising profile of RGS4 inhibitor 13 , particularly its potency and solubility, provides a strong foundation for the creation of even more refined modulators. nih.gov Future efforts will concentrate on rational design, exploring new chemical structures, and enhancing selectivity among the highly related RGS protein family.

Rational drug design, which relies on understanding the three-dimensional structure of the target protein, is a cornerstone for developing next-generation inhibitors based on leads like This compound . merckmillipore.comsigmaaldrich.com The development of compound 13 itself was an example of rational design; it was synthesized as an ether analogue of a parent compound (11b) specifically to enhance aqueous solubility while maintaining high potency and selectivity. nih.gov

Future computational approaches will be pivotal. genecards.orgmedchemexpress.com Techniques such as molecular docking and molecular dynamics simulations can model how inhibitors like 13 bind to RGS4. genecards.org These models can predict how modifications to the inhibitor's structure might improve its binding affinity and specificity. By leveraging the known structure of the RGS4-Gα protein complex, researchers can design new molecules that are perfectly complementary in shape and charge to the RGS4 binding pocket, a strategy that has proven difficult for protein-protein interactions but is now feasible. bellbrooklabs.com This in silico approach accelerates the discovery process, allowing for the virtual screening of vast compound libraries to identify novel candidates with superior properties before committing to costly and time-consuming chemical synthesis. sigmaaldrich.commedchemexpress.com

While This compound and its analogues represent a significant advancement within the thiadiazolidinone (B1220539) chemical class, a major future direction is the exploration of entirely new chemical spaces. nih.gov The "chemical space" encompasses all possible molecules, and venturing into unexplored regions of it is crucial for finding inhibitors with novel mechanisms of action or improved drug-like properties.

The challenge with inhibiting RGS proteins lies in disrupting a large and relatively featureless protein-protein interaction surface. bellbrooklabs.com This often requires molecules with more complex and rigid three-dimensional structures than those found in typical screening libraries. Future research will focus on synthesizing and screening diverse collections of compounds, including natural products and complex polycyclic molecules, which occupy different regions of chemical space. Natural products, for example, are evolutionarily pre-validated to interact with biological macromolecules and offer a rich source of unique scaffolds. By moving beyond known inhibitor classes, researchers increase the probability of discovering next-generation modulators with fundamentally different cores that could offer advantages in potency, selectivity, or reduced off-target effects.

A significant achievement in the development of This compound was its substantial selectivity for RGS4 over the closely related RGS8 protein. nih.gov Achieving isoform selectivity is a critical challenge because the RGS domain, the primary target for inhibition, is highly conserved across the family. However, this selectivity is essential for developing research tools that can parse the specific roles of individual RGS proteins and for creating therapeutics that minimize side effects.

Future strategies to enhance selectivity will build on this success. Researchers will exploit the subtle differences in the amino acid sequences outside of the conserved RGS box, particularly in the N-terminal regions, which vary among RGS subfamilies and are known to confer specificity. Rational design approaches can be used to develop inhibitors that specifically interact with these non-conserved residues. For instance, if an amino acid at the inhibitor binding site in RGS4 is different in RGS8, a molecule can be designed to favor interaction with the RGS4 residue. The development of This compound demonstrated that high selectivity is achievable, and future work will involve iterative cycles of structural analysis and chemical synthesis to create compounds with even greater precision for RGS4 and other specific RGS isoforms. nih.gov

Advanced Methodologies in RGS4 Research

To fully understand the impact of inhibitors like This compound and to guide the design of new ones, advanced research methodologies are required. High-resolution structural biology can reveal the precise nature of the inhibitor's interaction with the protein, while advanced imaging can visualize the functional consequences of this interaction within living cells.

A critical next step in the research pipeline is to determine the high-resolution crystal or cryogenic electron microscopy (cryo-EM) structure of RGS4 in a complex with an inhibitor like 13 . While the structure of RGS4 bound to its Gα protein substrate is known, providing a blueprint for the interaction surface, seeing precisely how a small molecule inhibitor binds is invaluable. bellbrooklabs.com

These structural studies would illuminate the exact molecular contacts—the hydrogen bonds, van der Waals forces, and hydrophobic interactions—that are responsible for the inhibitor's potency and selectivity. For example, structural data could confirm that the inhibitor induces a conformational change in RGS4 or that it physically blocks the Gα binding site. This detailed structural information provides a definitive map for structure-based drug design, allowing chemists to rationally modify the inhibitor to improve its properties, transforming the drug discovery process from iterative screening to precise, targeted engineering.

Advanced imaging techniques are essential for analyzing the effects of This compound on a cellular level, providing real-time, dynamic information that complements biochemical assays. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of conventional microscopes. These methods could be used to visualize the localization of RGS4 within subcellular compartments, such as the plasma membrane or dendritic spines, and to track how this localization changes in response to neuronal activity and upon application of an inhibitor.

Furthermore, fluorescence-based biosensors, such as those employing Förster Resonance Energy Transfer (FRET), can be designed to report on the RGS4-Gα protein interaction directly within living cells. In such a system, RGS4 and Gα would be tagged with different fluorescent proteins. An interaction between them would produce a FRET signal, which would be diminished by a potent inhibitor like 13 . This allows for the direct visualization of target engagement and provides a dynamic readout of the inhibitor's efficacy in a physiological context. These imaging tools enable researchers to study the spatiotemporal aspects of RGS4 signaling and its inhibition with unprecedented detail.

Elucidation of Broader RGS4 Regulatory Networks

Identification of Novel GPCR Targets and Signaling Hubs Modulated by RGS4 Inhibition

The application of RGS4 inhibitors has facilitated the identification of specific GPCRs whose signaling is modulated by RGS4. For instance, studies have shown that RGS4 can selectively interfere with M3 muscarinic acetylcholine (B1216132) receptor (M3R) function in insulin-containing cells. pnas.org The use of RGS4 inhibitors in models of Parkinson's disease has highlighted the role of RGS4 in mediating convergent signaling through adenosine (B11128) and dopamine (B1211576) receptors. bellbrooklabs.com

Furthermore, research has demonstrated that RGS4 can regulate group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1a and mGluR5a. nih.gov The inhibition of RGS4 has been shown to block the mGluR5-mediated inhibition of potassium currents in hippocampal neurons, revealing a previously unknown mechanism for regulating GPCR signaling in the central nervous system. nih.gov The development of RGS4 inhibitors has been a significant step in validating RGS proteins as viable drug targets. bellbrooklabs.com

A notable example of a signaling hub influenced by RGS4 is the complex formed with the scaffolding protein neurabin. This complex is a key negative regulator of adenosine A1 receptor (A1R) activity in the brain. nih.govmdpi.com The targeted inhibition of RGS4 disrupts this complex, thereby enhancing A1R signaling. nih.gov This has been shown to have protective effects in models of noise-induced hearing loss. nih.govmdpi.com

The following table summarizes key GPCRs and signaling hubs identified as being modulated by RGS4, often through the use of inhibitors.

| Modulated Target | Cell/Tissue Context | Effect of RGS4 | Consequence of Inhibition | Associated Compounds |

| M3 Muscarinic Receptor (M3R) | Pancreatic β-cells | Negative regulator of signaling | Enhanced insulin (B600854) release | siRNA |

| Adenosine & Dopamine Receptors | Neurons | Mediates convergent signaling | Amelioration of movement deficits | CCG-203769 |

| Group I Metabotropic Glutamate Receptors (mGluR1a, mGluR5a) | Hippocampal Neurons, Xenopus oocytes | Blocks signaling | Attenuation of mGluR5-mediated inhibition of potassium currents | Purified RGS4 protein |

| Adenosine A1 Receptor (A1R) / Neurabin Complex | Brain, Cochlear Tissue | Negative regulator of activity | Enhanced A1R signaling, otoprotection | CCG-4986 |

| μ-opioid receptor | Permeabilized cells | Regulates adenylyl cyclase activity | Prevention of RGS4 regulation | CCG-4986 |

Understanding Context-Dependent Effects of RGS4 Inhibition

The effects of RGS4 inhibition are not uniform across all cellular and physiological contexts. The cellular environment, including the expression levels of different GPCRs, G proteins, and interacting partners, dictates the outcome of RGS4 modulation. For example, RGS4's ability to inhibit Gq-coupled receptor signaling is more potent for certain receptors, such as the M3 muscarinic receptor, compared to others like the cholecystokinin (B1591339) receptor. pnas.org

Studies using RGS4 knockout mice have revealed that the absence of RGS4 can lead to increased susceptibility to chronic stress. mssm.edu However, these same mice paradoxically show an enhanced antidepressant response to ketamine. mssm.edu This suggests that RGS4's role in mood regulation is complex and dependent on the specific pharmacological intervention.

Furthermore, the impact of RGS4 can be influenced by the presence of scaffolding proteins. The interaction of RGS4 with neurabin to regulate A1R signaling is a prime example of how a specific protein-protein interaction can define the context for RGS4 activity. nih.govmdpi.com The development of inhibitors that are selective for RGS4 over other RGS proteins, such as RGS8, has been crucial for dissecting these context-specific roles. nih.gov

The table below illustrates some of the context-dependent effects observed with RGS4 modulation.

| Context | Effect of RGS4 | Observed Outcome of RGS4 Modulation |

| Chronic Stress | Downregulation in the medial prefrontal cortex is associated with behavioral abnormalities. mssm.edu | Knockout increases susceptibility to stress. mssm.edu |

| Ketamine Treatment | Negative modulator of ketamine's antidepressant effects. mssm.edu | Knockout enhances the antidepressant efficacy of ketamine. mssm.edu |

| M3 Muscarinic Receptor Signaling | More effective inhibitor compared to cholecystokinin receptor signaling. pnas.org | Selective enhancement of M3R-mediated responses with RGS4 inhibition. pnas.org |

| Group I mGluR Signaling | Tonic regulation if cellular levels are high; potential role in receptor-mediated desensitization if levels are low. nih.gov | Inhibition can fine-tune mGluR-mediated responses depending on the physiological state. nih.gov |

Utility as Molecular Probes in Fundamental Biological Studies

This compound and similar molecules are valuable tools for basic research, enabling scientists to probe the fundamental biological roles of RGS4 with a high degree of specificity.

Dissecting the Physiological Roles of RGS4 in Specific Tissues and Cell Types

By selectively blocking RGS4 function, these inhibitors allow for the detailed investigation of its physiological roles in various tissues. For example, RGS4 is highly expressed in the brain, heart, and adrenal glands. nih.gov The use of inhibitors has helped to elucidate its functions in these organs.

In the central nervous system, RGS4 is implicated in neurological and psychiatric conditions. nih.govnih.gov Studies with inhibitors have supported the idea that RGS4 is a potential therapeutic target for Parkinson's disease and epilepsy. nih.govnih.gov RGS4 has been shown to regulate excitatory synapse plasticity by mediating signaling through adenosine and dopamine receptors in neurons. bellbrooklabs.com

In the heart, RGS4 is involved in regulating cardiac chronotropy and has been implicated in heart failure and atrial fibrillation. nih.govmdpi.com It acts as a negative regulator of Gq- or Gi-mediated cardiovascular signaling. nih.gov Overexpression of RGS4 has been observed in patients with heart dysfunction. nih.gov

In pancreatic β-cells, RGS4 acts as a negative regulator of insulin release by selectively inhibiting M3 muscarinic receptor signaling. pnas.org This suggests that RGS4 inhibitors could be explored for their potential in treating type 2 diabetes. pnas.org

The following table details the physiological roles of RGS4 in different tissues that have been investigated using inhibitors and other molecular tools.

| Tissue/Cell Type | Physiological Role of RGS4 | Key Findings from Inhibition/Modulation |

| Central Nervous System (CNS) | Regulation of neurotransmitter signaling (dopamine, adenosine, glutamate). bellbrooklabs.comnih.govnih.gov | Inhibition can ameliorate movement deficits in Parkinson's models and reduce seizure severity. bellbrooklabs.comnih.gov |

| Heart | Negative regulator of Gq/Gi signaling, involved in cardiac hypertrophy and chronotropy. nih.govnih.govahajournals.org | Overexpression is linked to heart dysfunction; it mediates the antihypertrophic effects of natriuretic peptides. nih.govahajournals.org |

| Pancreatic β-cells | Negative regulator of M3R-mediated insulin secretion. pnas.org | Deficiency or inhibition enhances insulin release in response to muscarinic agonists. pnas.org |

| Adrenal Gland | Inhibits cholinergic-induced catecholamine secretion from chromaffin cells. imrpress.com | Plays a role in regulating the sympathetic nervous system response. imrpress.com |

| Cochlea | Negative regulator of adenosine A1 receptor signaling via the neurabin complex. nih.govmdpi.com | Inhibition protects against noise-induced hearing loss. nih.govmdpi.com |

Investigating Crosstalk Between RGS4 and Other Signaling Systems

RGS4 does not operate in isolation; it is part of a complex network of signaling pathways. Inhibitors of RGS4 are critical for unraveling the crosstalk between RGS4-regulated GPCR pathways and other signaling systems.

One area of significant crosstalk is with pathways involved in protein degradation. RGS4 is a physiological substrate of the N-end rule pathway, a proteolytic system that regulates the in vivo half-life of proteins. nih.gov The degradation of RGS4 requires the enzyme ATE1, and this process is dependent on molecular oxygen. nih.gov This links GPCR signaling to cellular metabolic states.

RGS4 also intersects with pathways related to cellular stress and survival. In the context of chronic stress, the downregulation of RGS4 in the prefrontal cortex is associated with behavioral abnormalities. mssm.edunih.gov Furthermore, RGS4's modulation of ketamine's antidepressant effects points to a complex interplay with pathways involved in synaptic plasticity and mood regulation. mssm.edunih.gov

The interaction of RGS4 with the natriuretic peptide signaling pathway in the heart is another example of crosstalk. Atrial natriuretic peptide stimulates the phosphorylation of RGS4, which in turn attenuates Gαq signaling and its downstream hypertrophic effects. ahajournals.org This demonstrates a mechanism by which a non-GPCR signaling pathway can modulate RGS4 function to regulate cardiac physiology.

The table below provides examples of the signaling crosstalk involving RGS4.

| Interacting Signaling System | Nature of Crosstalk | Functional Consequence |

| N-end Rule Pathway | RGS4 is a substrate for this proteolytic pathway. nih.gov | The degradation of RGS4 is regulated, linking its activity to cellular metabolic state (oxygen levels). nih.gov |